Sphingosylphosphorylcholine-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H49N2O5P |

|---|---|

Molecular Weight |

473.7 g/mol |

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |

InChI |

InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23+/m0/s1/i2D3,3D3,4D3 |

InChI Key |

JLVSPVFPBBFMBE-IQSZTMPESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Sphingosylphosphorylcholine-d9: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylcholine-d9 (SPC-d9) is the deuterated form of sphingosylphosphorylcholine (B14255) (SPC), a bioactive lysosphingolipid that plays a significant role in a variety of cellular processes. Due to its chemical and biological properties, SPC-d9 has emerged as an indispensable tool in the field of lipidomics, particularly in mass spectrometry-based quantitative analysis. This technical guide provides a comprehensive overview of SPC-d9, its structure, its application as an internal standard, detailed experimental protocols, and the signaling pathways of its non-deuterated analog, SPC.

Core Concepts: Understanding this compound

This compound is a synthetic, stable isotope-labeled version of the naturally occurring sphingolipid, sphingosylphosphorylcholine. The "d9" designation indicates that nine hydrogen atoms in the choline (B1196258) head group have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes SPC-d9 an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications. Because it is chemically identical to its endogenous counterpart, it co-elutes and ionizes similarly during analysis, but its increased mass allows it to be distinguished by the mass spectrometer. This enables accurate quantification of endogenous SPC levels in various biological samples.[1]

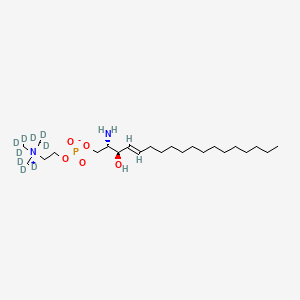

Chemical Structure

The structure of this compound consists of a sphingosine (B13886) backbone linked to a phosphorylcholine (B1220837) head group, where the nine hydrogen atoms on the three methyl groups of the choline are replaced by deuterium.

Structure of this compound:

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C23H40D9N2O5P | [2] |

| Molecular Weight | 473.67 g/mol | [2] |

| CAS Number | 2315262-28-1 | [2] |

| Appearance | Solid | [2] |

| Purity | ≥98% | Varies by supplier |

| Storage Temperature | -20°C | Varies by supplier |

Experimental Protocols

The use of this compound as an internal standard is crucial for the accurate quantification of sphingolipids in biological matrices. Below are detailed methodologies for a typical lipidomics workflow.

Sample Preparation: Lipid Extraction from Plasma

This protocol outlines the extraction of lipids from plasma samples for subsequent LC-MS/MS analysis.

Materials:

-

Plasma samples

-

This compound internal standard solution (in methanol)

-

Methanol (LC-MS grade)

-

Chloroform (B151607) (LC-MS grade)

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

In a clean glass tube, add 50 µL of plasma.

-

Add a known amount of this compound internal standard solution to the plasma sample. The amount should be optimized based on the expected concentration of the endogenous analyte.

-

Add 1 mL of a chloroform:methanol (1:2, v/v) mixture to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Add 300 µL of chloroform and vortex for 30 seconds.

-

Add 300 µL of water and vortex for 30 seconds.

-

Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of sphingolipids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for sphingolipid analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the lipids.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the endogenous analyte and the deuterated internal standard.

-

For Sphingosylphosphorylcholine: The precursor ion is [M+H]+. A common product ion results from the fragmentation of the phosphocholine (B91661) headgroup (m/z 184.1).

-

For this compound: The precursor ion will be [M+H]+ with a mass shift of +9 Da compared to the non-deuterated form. The product ion will also have a mass shift corresponding to the deuterated fragment (m/z 193.1).

-

-

Collision Energy and other MS parameters: These should be optimized for each specific instrument and analyte.

Data Analysis and Quantification

-

Integrate the peak areas of the endogenous sphingolipid and the this compound internal standard from the chromatograms.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Generate a calibration curve using known concentrations of the non-deuterated standard spiked with a constant amount of the internal standard.

-

Determine the concentration of the endogenous sphingolipid in the sample by interpolating the peak area ratio from the calibration curve.

Signaling Pathways of Sphingosylphosphorylcholine (SPC)

Sphingosylphosphorylcholine, the non-deuterated analog of SPC-d9, is a bioactive lipid that acts as an extracellular signaling molecule. It exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, as well as through intracellular mechanisms. The signaling pathways activated by SPC are complex and can vary depending on the cell type.

G Protein-Coupled Receptor (GPCR) Mediated Signaling

SPC is known to activate several GPCRs, including members of the S1P receptor family (S1PRs) and GPR3, GPR6, and GPR12.[3] Activation of these receptors can lead to the stimulation of various downstream signaling cascades.

Caption: SPC-mediated GPCR signaling pathway.

Intracellular Calcium Mobilization

A key event in SPC signaling is the rapid increase in intracellular calcium concentration ([Ca2+]i).[4][5] This can occur through both Gq-PLC-IP3-dependent and independent pathways. The mobilization of calcium from intracellular stores activates various calcium-dependent enzymes and signaling proteins.

Caption: SPC-induced intracellular calcium mobilization.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

SPC is a potent mitogen and can stimulate cell proliferation through the activation of the MAPK/ERK pathway.[3] This signaling cascade plays a crucial role in regulating cell growth, differentiation, and survival.

Caption: SPC-mediated activation of the MAPK/ERK pathway.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for a typical lipidomics experiment utilizing this compound as an internal standard.

Caption: General experimental workflow for lipidomics analysis.

Conclusion

This compound is a powerful tool for researchers in the field of lipidomics. Its use as an internal standard allows for the accurate and precise quantification of endogenous sphingolipids, providing valuable insights into their roles in health and disease. Understanding the experimental protocols for its use and the signaling pathways of its non-deuterated counterpart is essential for designing and interpreting lipidomics studies. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this important molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging roles of sphingosylphosphorylcholine in modulating cardiovascular functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of Sphingosylphosphorylcholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylcholine (B14255) (SPC) is a bioactive lysosphingolipid that has garnered significant interest in the scientific community for its diverse and potent biological activities. As a metabolite of sphingomyelin, SPC is present in various tissues and fluids, including blood plasma, and its levels can be altered in several pathological conditions.[1][2] This technical guide provides a comprehensive overview of the core biological functions of non-deuterated SPC, with a focus on its signaling pathways, physiological and pathological roles, and the experimental methodologies used to elucidate its functions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential and biological implications of this multifaceted lipid mediator.

Core Biological Functions and Signaling Pathways

SPC exerts its effects on a wide range of cell types, influencing processes such as cell proliferation, apoptosis, migration, and inflammation.[3][4] These effects are mediated through complex signaling networks that are often initiated by the interaction of SPC with specific cell surface receptors, as well as through intracellular actions.

Receptor-Mediated Signaling

SPC has been identified as a ligand for several G-protein coupled receptors (GPCRs), which are key transducers of extracellular signals. The binding of SPC to these receptors initiates a cascade of intracellular events.

Key GPCRs for SPC:

-

OGR1 (Ovarian Cancer G-protein-coupled Receptor 1) / GPR68: SPC binds to OGR1 with high affinity, leading to the activation of G-proteins, which in turn can stimulate downstream effectors.[5][6]

-

GPR4: This receptor also exhibits high affinity for SPC and is involved in mediating some of its cellular effects.[7][8]

-

GPR3 and GPR12: These receptors can be activated by SPC and are often associated with the modulation of intracellular cyclic AMP (cAMP) levels.[1]

Upon binding to these GPCRs, SPC can activate various G-protein subtypes, including Gαi, Gαq, and Gαs. This leads to the modulation of second messenger systems:

-

Phospholipase C (PLC) Pathway: Activation of Gαq-coupled receptors by SPC stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9][10]

-

Adenylyl Cyclase (AC) Pathway: Depending on the G-protein coupled (Gαs or Gαi), SPC can either stimulate or inhibit adenylyl cyclase, leading to an increase or decrease in intracellular cAMP levels, respectively.

The following diagram illustrates the initial steps of SPC-mediated GPCR signaling:

Downstream Signaling Cascades

The initial receptor-mediated events trigger a variety of downstream signaling pathways that ultimately determine the cellular response to SPC.

-

Calcium Mobilization: The IP3-mediated release of calcium from the endoplasmic reticulum leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i). This calcium signal can then activate a multitude of calcium-dependent enzymes and transcription factors.[9][11]

-

Protein Kinase C (PKC) Activation: DAG, produced alongside IP3, activates various isoforms of PKC. Activated PKC can phosphorylate a wide array of substrate proteins, influencing cellular processes like proliferation, differentiation, and apoptosis.[12]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: SPC is a potent activator of the MAPK cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[4][13] These pathways are crucial regulators of gene expression, cell growth, and stress responses.

-

PI3K/Akt Pathway: There is evidence to suggest that SPC can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell survival and metabolism.

-

Rho and Rac GTPases: SPC has been shown to influence the activity of small GTPases like Rho and Rac, which are master regulators of the actin cytoskeleton and are involved in cell migration and morphology.

A more detailed view of the downstream signaling pathways activated by SPC is depicted below:

Quantitative Data on Sphingosylphosphorylcholine's Biological Activities

The following tables summarize key quantitative data related to SPC's interactions and effects.

Table 1: Receptor Binding Affinities and Physiological Concentrations

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Kd) | |||

| 33.3 nM | OGR1 (human) | [5][6] | |

| 36 nM | GPR4 (human) | [8] | |

| Physiological Concentrations | |||

| 50 nM (approx.) | Human Plasma | [14] | |

| 130 nM (approx.) | Human Serum | [14] |

Table 2: Effective Concentrations (EC₅₀) and Inhibitory Concentrations (IC₅₀) of SPC

| Biological Effect | EC₅₀ / IC₅₀ | Cell Type / System | Reference |

| Vasoconstriction | |||

| 18 ± 6 µM (EC₅₀) | Rat small pulmonary arteries | [14] | |

| 12.4 ± 2.3 µM (EC₅₀) | Rat intrapulmonary arteries | [1] | |

| 7.7 ± 0.2 µM (EC₅₀) | Rat intrapulmonary arteries (D-erythro-SPC) | [15] | |

| Cell Proliferation | |||

| ~5 µM (maximal increase) | Human adipose tissue-derived mesenchymal stem cells | [16] | |

| Cell Migration | |||

| Concentration-dependent | Human and bovine endothelial cells | [17] | |

| Apoptosis | |||

| 5-20 µM (inhibition of apoptosis) | Vascular endothelial cells | [18] | |

| Cytokine Release | |||

| Dose-dependent increase in IL-6 | Human dermal fibroblasts | [9] | |

| 10 and 40 µM stimulate IL-12 production | Dendritic cells | [19] |

Physiological and Pathological Roles

The diverse signaling capabilities of SPC translate into a wide range of physiological and pathological effects.

Cardiovascular System

SPC is a potent modulator of the cardiovascular system. It can induce vasoconstriction in various blood vessels, including pulmonary and cerebral arteries.[14][15][20] This effect is often mediated by an increase in intracellular calcium and activation of the Rho-kinase pathway.[17] At lower, more physiological concentrations, SPC can potentiate the vasoconstrictor responses to other agonists.[21] Its role in cardiovascular disease is complex, with evidence suggesting both potential protective and detrimental effects depending on the context.[22][23]

Cancer

The role of SPC in cancer is multifaceted and appears to be cell-type dependent.[2][24] In some cancer cell lines, such as colon, ovarian, and melanoma, SPC has been shown to have a growth-inhibitory effect at concentrations up to 10 µM.[21] Conversely, it can promote the migration and invasion of other cancer cells.[20] Elevated levels of SPC have been found in the malignant ascites of ovarian cancer patients, suggesting a role in the tumor microenvironment.[1]

Inflammation

SPC exhibits both pro- and anti-inflammatory properties. It can act as a pro-inflammatory mediator in cerebral arteries by inducing the expression of chemokines like MCP-1 through the p38 MAPK pathway.[15][20] In contrast, in renal mesangial cells, SPC can act in an anti-inflammatory manner by reducing the production of prostaglandin (B15479496) E2.[13][25] It also stimulates the production of the pro-inflammatory cytokine IL-12 by dendritic cells.[19]

Neurological System

Emerging evidence points to a role for SPC in the nervous system. It has been implicated in neuroinflammatory processes and may play a role in neurological disorders such as multiple sclerosis (MS) and Alzheimer's disease.[4][26][27][28] For instance, SPC has been shown to inhibit plasma cell differentiation, a process relevant to the pathology of MS.[24]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of SPC's biological functions.

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to SPC stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sphingosylphosphorylcholine (SPC) stock solution

-

Fluorescence imaging system equipped with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

De-esterification: Wash the cells twice with HBSS to remove extracellular dye and allow for the complete de-esterification of the AM ester by intracellular esterases (approximately 30 minutes).

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBSS.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

-

Add SPC at the desired concentration to the perfusion buffer and continue to acquire images.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in [Ca²⁺]i.

-

The following diagram outlines the workflow for a Fura-2 calcium imaging experiment:

Assessment of Cell Proliferation using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Materials:

-

Cells of interest

-

96-well culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment.

-

Treatment: After allowing the cells to attach overnight, treat them with various concentrations of SPC or a vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Analysis of MAPK Activation by Western Blotting

This protocol describes the detection of the phosphorylation (activation) of MAPK proteins (e.g., ERK, JNK, p38) in response to SPC treatment.

Materials:

-

Cells of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total MAPK proteins)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with SPC for various time points.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total MAPK protein to normalize for loading.

-

Quantify the band intensities to determine the relative level of MAPK phosphorylation.

-

Conclusion

Sphingosylphosphorylcholine is a pleiotropic lipid mediator with a complex and expanding range of biological functions. Its ability to signal through multiple GPCRs and downstream pathways underscores its importance in cellular communication. The involvement of SPC in key physiological processes and its dysregulation in various diseases, including cardiovascular disorders, cancer, and inflammatory conditions, highlight its potential as both a biomarker and a therapeutic target. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate roles of SPC and unlock its full therapeutic potential. As our understanding of sphingolipid biology continues to grow, so too will the opportunities to harness the power of molecules like SPC for the betterment of human health.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Sphingosylphosphorylcholine in Tumor and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingolipids in neuroinflammation: a potential target for diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Sphingolipids and Specialized Pro-Resolving Mediators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosylphosphorylcholine inhibits plasma cell differentiation and ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingolipids in neurodegeneration (with focus on ceramide and S1P) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosylphosphorylcholine stimulates cellular fibronectin expression through upregulation of IL-6 in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sphingosylphosphorylcholine generates reactive oxygen species through calcium-, protein kinase Cdelta- and phospholipase D-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The function of sphingolipids in different pathogenesis of Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sphingosylphosphorylcholine acts in an anti-inflammatory manner in renal mesangial cells by reducing interleukin-1beta-induced prostaglandin E2 formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. physoc.org [physoc.org]

- 15. ahajournals.org [ahajournals.org]

- 16. Roles for Dysfunctional Sphingolipid Metabolism in Alzheimer’s Disease Neuropathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sphingosylphosphorylcholine induces endothelial cell migration and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Sphingosylphosphorylcholine activates dendritic cells, stimulating the production of interleukin-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sphingosylphosphorylcholine is a proinflammatory mediator in cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sphingosylphosphorylcholine potentiates vasoreactivity and voltage-gated Ca2+ entry via NOX1 and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sphingosylphosphorylcholine-induced vasoconstriction of pulmonary artery: activation of non-store-operated Ca2+ entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | The role of sphingosine-1-phosphate in the gut mucosal microenvironment and inflammatory bowel diseases [frontiersin.org]

- 24. Sphingosylphosphorylcholine inhibits plasma cell differentiation and ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Metabonomic analysis of abnormal sphingolipid metabolism in rheumatoid arthritis synovial fibroblasts in hypoxia microenvironment and intervention of geniposide - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sphingolipid Players in Multiple Sclerosis: Their Influence on the Initiation and Course of the Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Deregulation of sphingolipid metabolism in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sphingosylphosphorylcholine-d9 in Unraveling Lipid Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosylphosphorylcholine (B14255) (SPC), a bioactive lysosphingolipid, is an important signaling molecule involved in a multitude of cellular processes, including cell proliferation, migration, and calcium mobilization. Its precise mechanisms of action are a subject of ongoing investigation. The use of stable isotope-labeled analogs, such as Sphingosylphosphorylcholine-d9 (SPC-d9), provides a powerful tool for elucidating the metabolic fate and signaling pathways of SPC with high specificity and sensitivity. This technical guide provides an in-depth overview of the known signaling pathways of SPC and explores the practical application of SPC-d9 as a tracer in lipidomics and cellular signaling research.

Introduction to Sphingosylphosphorylcholine (SPC)

Sphingosylphosphorylcholine is a naturally occurring bioactive sphingolipid that is structurally similar to other important signaling lipids like sphingosine-1-phosphate (S1P) and ceramide.[1][2][3] It is produced from the hydrolysis of sphingomyelin.[1][4] Under normal physiological conditions, SPC is found at low nanomolar concentrations in blood plasma and serum.[1] Despite its low abundance, SPC exerts potent biological effects and is considered a multi-functional lipid mediator.[4] It has been shown to act as a mitogen in various cell types and can also function as a pro-inflammatory mediator.[4][5][6]

The Utility of Deuterated Sphingolipids in Research

Stable isotope-labeled compounds, such as deuterated sphingolipids, are invaluable tools in biomedical research, particularly in the field of lipidomics.[7][8] The incorporation of deuterium (B1214612) atoms into a lipid molecule, creating a "heavy" version, allows for its differentiation from its endogenous, "light" counterpart by mass spectrometry.[8][9] This enables researchers to trace the metabolic fate of the labeled lipid, including its uptake, conversion to other lipid species, and incorporation into complex lipids.[9][10] Deuterated sphingolipids, including precursors for SPC synthesis, are used as internal standards in mass spectrometry-based quantification to correct for variations in sample extraction and instrument response, ensuring accurate measurement of endogenous lipid levels.[8][9]

While direct studies on the specific signaling roles of SPC-d9 are not extensively documented in current literature, its primary utility lies in its application as a tracer to meticulously track the metabolic and signaling pathways of SPC. It is presumed to have nearly identical physical and chemical properties to endogenous SPC, allowing it to mimic the behavior of the natural molecule within cellular systems.[8]

Sphingosylphosphorylcholine Signaling Pathways

SPC exerts its cellular effects through a complex network of signaling pathways, often initiated by its interaction with cell surface receptors.[1][4] While specific high-affinity receptors for SPC have been a subject of debate, some of its effects are known to be mediated through G protein-coupled receptors (GPCRs) that are also recognized by S1P.[1][4]

Key signaling events triggered by SPC include:

-

G Protein-Coupled Receptor (GPCR) Activation: SPC can activate various G proteins, including Gi, Gq, and G12/13, leading to the stimulation of downstream effector enzymes.[1]

-

Phospholipase C (PLC) Activation: Activation of Gq by SPC leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5][6][11] This rise in intracellular calcium is a critical event in many SPC-induced cellular responses.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family.[5][11] PKC activation can be both a downstream event and a parallel pathway in SPC signaling.[5][11]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: SPC has been shown to activate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.[1][6]

-

Rho and Rac Signaling: SPC can also activate small GTPases like Rho and Rac, which are involved in regulating the actin cytoskeleton, cell migration, and other cellular processes.[1]

-

Arachidonic Acid Release: Unlike S1P, SPC can stimulate the release of arachidonic acid, suggesting a distinct signaling mechanism.[5][11]

Below is a diagram illustrating the primary signaling pathways of Sphingosylphosphorylcholine.

Experimental Protocols Utilizing this compound

The primary application of SPC-d9 is in metabolic labeling studies coupled with mass spectrometry to trace its fate within a biological system. Below are generalized protocols for key experiments.

Cell Culture Treatment and Lipid Extraction

This protocol outlines the steps for treating cultured cells with SPC-d9 and subsequently extracting lipids for analysis.

Materials:

-

Cultured cells (e.g., Swiss 3T3 fibroblasts, vascular smooth muscle cells)

-

Cell culture medium appropriate for the cell line

-

This compound (SPC-d9) solution (in a suitable vehicle, e.g., fatty acid-free BSA)

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727), Chloroform (B151607), Water (for lipid extraction)

-

Internal standards for mass spectrometry (e.g., other deuterated lipid species not expected to be metabolites of SPC)

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency.

-

Starvation (Optional): To reduce background signaling, serum-starve the cells for a defined period (e.g., 4-24 hours) before treatment.

-

SPC-d9 Treatment: Prepare a working solution of SPC-d9 in serum-free medium. Aspirate the old medium from the cells and add the SPC-d9 containing medium. Incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis and Lipid Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add a defined volume of ice-cold methanol to each well to quench metabolic activity and lyse the cells.

-

Scrape the cells and transfer the lysate to a glass tube.

-

Add the internal standards.

-

Perform a Bligh-Dyer or a similar two-phase liquid-liquid extraction by adding chloroform and water in a specific ratio (e.g., 1:1:0.9 v/v/v methanol:chloroform:water).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1).

-

Mass Spectrometry-Based Lipidomics

This protocol provides a general workflow for the analysis of lipid extracts containing SPC-d9 and its potential metabolites.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

-

Chromatographic Separation: Inject the resuspended lipid extract onto an appropriate HPLC/UHPLC column (e.g., C18) to separate the different lipid species. Use a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium (B1175870) formate) to elute the lipids.

-

Mass Spectrometry Analysis:

-

Analyze the eluting lipids using the mass spectrometer in positive ion mode.

-

Use selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer to specifically detect and quantify SPC-d9 and its expected metabolites. This involves selecting the precursor ion of SPC-d9 and its specific fragment ions.

-

Alternatively, use a high-resolution mass spectrometer to perform full scan analysis and identify potential novel metabolites of SPC-d9 based on their accurate mass.

-

-

Data Analysis:

-

Integrate the peak areas of the chromatograms for SPC-d9 and its metabolites.

-

Normalize the peak areas to the corresponding internal standards.

-

Quantify the absolute or relative amounts of each lipid species at different time points to determine the kinetics of SPC metabolism.

-

Below is a diagram illustrating a typical experimental workflow for tracing SPC-d9.

Quantitative Data Presentation

| Time Point | SPC-d9 Concentration (pmol/mg protein) | Metabolite A-d9 Concentration (pmol/mg protein) | Metabolite B-d9 Concentration (pmol/mg protein) |

| 0 min | 0 | 0 | 0 |

| 5 min | 150.2 ± 12.5 | 5.8 ± 0.9 | 1.2 ± 0.3 |

| 15 min | 85.6 ± 9.8 | 25.4 ± 3.1 | 7.9 ± 1.1 |

| 30 min | 42.1 ± 5.3 | 48.9 ± 6.2 | 15.3 ± 2.5 |

| 60 min | 15.7 ± 2.9 | 65.1 ± 8.7 | 22.8 ± 3.4 |

Data are presented as mean ± standard deviation and are hypothetical.

Conclusion

Sphingosylphosphorylcholine is a critical lipid signaling molecule with diverse physiological and pathological roles. The use of its deuterated analog, SPC-d9, offers a robust and precise method for dissecting its complex signaling and metabolic networks. By enabling accurate tracing and quantification, SPC-d9 serves as an indispensable tool for researchers in academia and industry who are working to understand the intricacies of lipid signaling and to develop novel therapeutic strategies targeting these pathways. While further research is needed to fully characterize the specific signaling properties of SPC-d9 itself, its application in metabolic flux analysis will undoubtedly continue to provide valuable insights into the biology of sphingolipids.

References

- 1. Emerging roles of sphingosylphosphorylcholine in modulating cardiovascular functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Lipid biochemistry: functions of glycerolipids and sphingolipids in cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. avantiresearch.com [avantiresearch.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 10. Analysis of the Effects of Brefeldin A on Deuterium-Labeled Sphinganine Metabolism Using Liquid Chromatography–Tandem Mass Spectrometry [jstage.jst.go.jp]

- 11. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sphingosylphosphorylcholine-d9: Properties and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and chemical synthesis of Sphingosylphosphorylcholine-d9 (SPC-d9), a deuterated analogue of the bioactive lipid Sphingosylphosphorylcholine (B14255) (SPC). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and lipidomics.

Core Properties of this compound

This compound is a stable isotope-labeled version of SPC, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous SPC in various biological samples.

Quantitative Data Summary

The key chemical and physical properties of both SPC and its deuterated form are summarized in the table below for easy comparison.

| Property | Sphingosylphosphorylcholine (SPC) | This compound (SPC-d9) |

| Chemical Formula | C₂₃H₄₉N₂O₅P | C₂₃H₄₀D₉N₂O₅P |

| Molecular Weight | 464.62 g/mol | 473.67 g/mol |

| Synonyms | Lyso-sphingomyelin, D-erythro-SPC | Deuterated Sphingosylphosphorylcholine |

Biological Significance and Signaling Pathways

Sphingosylphosphorylcholine is a bioactive lysophospholipid that plays a crucial role in a multitude of cellular processes. It functions as both an intracellular and extracellular signaling molecule, implicated in cell proliferation, migration, and inflammation.[1] SPC exerts its effects by binding to and activating several G protein-coupled receptors (GPCRs), thereby initiating downstream signaling cascades.

Receptor Activation and Downstream Signaling

SPC is a known ligand for several GPCRs, including Ovarian Cancer G-protein-coupled Receptor 1 (OGR1), GPR4, GPR12, and Sphingosine-1-Phosphate (S1P) receptors.[2][3][4][5] The activation of these receptors by SPC triggers a cascade of intracellular events, as depicted in the signaling pathway diagram below.

Upon binding of SPC to its receptors, G proteins are activated, leading to the stimulation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to its receptor, triggering the release of intracellular calcium (Ca²⁺).[7][8] Both DAG and elevated Ca²⁺ levels activate protein kinase C (PKC), which in turn can activate downstream signaling cascades such as the mitogen-activated protein (MAP) kinase pathway, ultimately leading to various cellular responses.[9][10] Furthermore, SPC can stimulate phospholipase A2 (PLA2), leading to the release of arachidonic acid, another important signaling molecule.[10]

Chemical Synthesis of this compound

The proposed synthesis involves the enzymatic coupling of a deuterated phosphocholine (B91661) headgroup to a sphingosine (B13886) backbone.

Proposed Experimental Protocol

Materials:

-

D-erythro-sphingosine

-

Phosphocholine-d9 chloride

-

Cytidine triphosphate (CTP)

-

CTP:phosphocholine cytidylyltransferase

-

Sphingomyelin (B164518) synthase

-

Reaction buffers (e.g., Tris-HCl)

-

Solvents for extraction and purification (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

High-performance liquid chromatography (HPLC) system with a suitable column

-

Mass spectrometer

Methodology:

-

Activation of Deuterated Phosphocholine:

-

Incubate phosphocholine-d9 chloride with CTP and CTP:phosphocholine cytidylyltransferase in a suitable buffer to produce CDP-choline-d9. The reaction progress can be monitored by TLC or HPLC.

-

-

Enzymatic Coupling to Sphingosine:

-

In a separate reaction vessel, combine D-erythro-sphingosine with the newly synthesized CDP-choline-d9.

-

Add sphingomyelin synthase to catalyze the transfer of the phosphocholine-d9 moiety to the primary hydroxyl group of sphingosine, forming this compound.

-

-

Extraction and Purification:

-

Terminate the enzymatic reaction and extract the lipid products using a biphasic solvent system (e.g., Bligh-Dyer extraction with chloroform/methanol/water).

-

Isolate the organic phase containing SPC-d9.

-

Purify the crude product using column chromatography or preparative HPLC to obtain highly pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using mass spectrometry to verify the correct molecular weight and isotopic enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural elucidation.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Conclusion

This compound is an indispensable tool for accurate and reliable quantification of SPC in biological systems. Understanding its properties, biological roles, and synthetic methodologies is crucial for advancing research in lipidomics and related fields. This guide provides a foundational understanding for researchers and professionals, enabling further exploration into the multifaceted roles of sphingolipids in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Sphingosylphosphorylcholine is a ligand for ovarian cancer G-protein-coupled receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of the G-Protein-Coupled Receptor GPR12 as High-Affinity Receptor for Sphingosylphosphorylcholine and Its Expression and Function in Brain Development | Journal of Neuroscience [jneurosci.org]

- 5. Role of Sphingosylphosphorylcholine in Tumor and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosylphosphorylcholine generates reactive oxygen species through calcium-, protein kinase Cdelta- and phospholipase D-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracellular calcium mobilization and phospholipid degradation in sphingosylphosphorylcholine-stimulated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Sphingosylphosphorylcholine activation of mitogen-activated protein kinase in Swiss 3T3 cells requires protein kinase C and a pertussis toxin-sensitive G protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. avantiresearch.com [avantiresearch.com]

- 12. Enzymic synthesis of sphingosylphosphorylcholine - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Dynamics: A Technical Guide to Stable Isotope Labeling in Mass Spectrometry

For researchers, scientists, and drug development professionals, understanding the intricate dance of proteins and metabolites within a biological system is paramount. Stable isotope labeling (SIL) coupled with mass spectrometry (MS) has emerged as a powerful and indispensable tool for the precise quantification of these molecules, offering a window into the dynamic cellular processes that underpin both health and disease. This in-depth guide explores the core principles, experimental protocols, and data analysis strategies of key stable isotope labeling techniques, providing a comprehensive resource for leveraging this technology in research and drug development.

Stable isotope labeling is a technique where atoms in a molecule are replaced by their heavier, non-radioactive counterparts (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N).[1] These isotopically labeled molecules are chemically identical to their native forms and behave similarly in biological processes.[1] This allows them to act as tracers, enabling the precise tracking and quantification of proteins and metabolites.[2][3] When analyzed by mass spectrometry, the mass difference between the labeled ("heavy") and unlabeled ("light") molecules allows for their distinct detection and the accurate determination of their relative or absolute abundance.[4] This approach significantly enhances the precision of quantitative proteomics and metabolomics by minimizing experimental variability.[4]

The applications of stable isotope labeling in drug development are extensive. It plays a crucial role in tracking drug metabolism and pharmacokinetics (ADME studies), providing insights into a drug's efficacy and safety.[1][5][6] By elucidating a drug's effect on metabolic pathways, SIL can accelerate the drug development process by identifying promising candidates early on.[1]

Core Principles and Methodologies

Stable isotope labels can be incorporated into proteins and peptides through two primary strategies: metabolic labeling and chemical labeling.[7]

Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

In SILAC, cells are cultured in media where specific essential amino acids are replaced with their heavy isotope-labeled counterparts.[8] For example, one cell population is grown in "light" medium containing normal arginine and lysine (B10760008), while the other is grown in "heavy" medium with ¹³C₆-arginine and ¹³C₆¹⁵N₂-lysine.[9] After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[10] The cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and digested (typically with trypsin).[8]

During mass spectrometry analysis, the peptides from the two populations will be chemically identical but will exhibit a predictable mass difference.[9] The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two samples.[9]

-

Cell Culture and Labeling:

-

Culture two populations of cells. One in standard "light" medium and the other in "heavy" SILAC medium containing heavy isotope-labeled essential amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).

-

Ensure cells undergo at least five passages to achieve complete incorporation of the heavy amino acids.[11]

-

-

Experimental Treatment:

-

Apply the desired experimental conditions to the cell populations.

-

-

Sample Pooling and Protein Extraction:

-

Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio.[12]

-

Lyse the combined cells and extract the total protein.

-

-

Protein Digestion:

-

Reduce and alkylate the protein extract.

-

Digest the proteins into peptides using a protease, most commonly trypsin.[12]

-

-

LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography (LC).

-

Analyze the eluted peptides using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Identify peptide pairs with a characteristic mass shift.

-

Quantify the relative protein abundance by calculating the ratio of the signal intensities of the "heavy" and "light" peptides.[13]

-

Chemical Labeling

Chemical labeling methods introduce stable isotopes by covalently attaching tags to specific functional groups on proteins or peptides in vitro.[7][14] This approach is versatile and can be applied to a wide range of sample types, including tissues and biofluids.[7]

The ICAT method targets cysteine residues.[15] The ICAT reagent consists of three parts: a thiol-reactive group that binds to cysteines, a linker that is either "light" (containing hydrogen) or "heavy" (containing deuterium), and a biotin (B1667282) affinity tag.[16][17]

Two protein samples are labeled separately with the light and heavy ICAT reagents.[18] The samples are then combined, digested, and the labeled peptides are isolated using the biotin tag for affinity purification.[16] This reduces sample complexity by enriching for cysteine-containing peptides.[16] In the mass spectrometer, the light and heavy peptide pairs are chemically identical and co-elute, but are distinguished by their mass difference, allowing for relative quantification.[4]

-

Protein Extraction:

-

Extract total protein from two separate samples.

-

-

Labeling:

-

Label one protein sample with the "light" ICAT reagent and the other with the "heavy" ICAT reagent, targeting cysteine residues.[17]

-

-

Sample Combination and Digestion:

-

Combine the two labeled protein samples.

-

Digest the combined sample with trypsin.

-

-

Affinity Purification:

-

Isolate the ICAT-labeled peptides using streptavidin affinity chromatography, which binds to the biotin tag.[17]

-

-

LC-MS/MS Analysis:

-

Analyze the purified peptides by LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify the relative abundance of proteins based on the peak intensity ratios of the "light" and "heavy" peptide pairs.[15]

-

TMT and iTRAQ are powerful techniques that allow for the simultaneous analysis of multiple samples (multiplexing).[4][19] The tags are isobaric, meaning they have the same total mass.[20] Each tag consists of a reporter ion group, a mass normalizer group, and a peptide-reactive group that binds to the N-terminus and lysine side chains of peptides.[21]

After protein digestion, peptides from each sample are labeled with a different isobaric tag.[8] The labeled samples are then combined.[8] In the initial MS scan (MS1), all identically labeled peptides appear as a single peak because the tags are isobaric.[7] During the subsequent fragmentation scan (MS/MS), the reporter ions are cleaved and their unique masses are detected.[7] The intensity of each reporter ion corresponds to the relative abundance of the peptide (and thus the protein) in that specific sample.[20]

-

Protein Extraction and Digestion:

-

Extract proteins from each sample to be compared.

-

Reduce, alkylate, and digest the proteins into peptides.

-

-

Peptide Labeling:

-

Label the peptide digests from each sample with a unique isobaric tag (e.g., TMTsixplex, iTRAQ 8-plex).[22]

-

-

Sample Pooling:

-

Combine all labeled samples into a single mixture.[19]

-

-

Fractionation (Optional but Recommended):

-

To reduce sample complexity and increase proteome coverage, the pooled peptide mixture can be fractionated using techniques like strong cation exchange or high pH reversed-phase chromatography.[21]

-

-

LC-MS/MS Analysis:

-

Analyze each fraction by LC-MS/MS. The mass spectrometer must be capable of performing fragmentation that generates reporter ions (e.g., Higher-energy C-trap Dissociation - HCD).[4]

-

-

Data Analysis:

-

Identify peptides from the MS/MS spectra.

-

Quantify the relative protein abundance based on the intensities of the reporter ions in the MS/MS spectra.[20]

-

Quantitative Data Presentation

A key output of these experiments is quantitative data on protein or metabolite abundance. This data is best presented in a structured tabular format for clear comparison.

| Protein/Metabolite | Sample 1 Abundance | Sample 2 Abundance | Fold Change | p-value |

| Protein A | 1.00 | 2.50 | 2.5 | <0.05 |

| Protein B | 1.00 | 0.50 | -2.0 | <0.05 |

| Metabolite X | 1.00 | 1.10 | 1.1 | >0.05 |

Data Analysis and Interpretation

The analysis of data from stable isotope labeling experiments requires specialized software.[23] Packages like MaxQuant, Proteome Discoverer, and Skyline are commonly used for processing raw mass spectrometry data, identifying peptides and proteins, and performing quantification.[4][24]

The primary quantification strategies in labeled proteomics are:

-

Precursor Ion-Based Quantification: Used in methods like SILAC and ICAT, where the relative abundance is determined by comparing the signal intensities of the light and heavy peptide precursors in the MS1 scan.[7]

-

Reporter Ion-Based Quantification: Employed in isobaric tagging methods like TMT and iTRAQ, where quantification is based on the intensity of the reporter ions generated during MS/MS fragmentation.[7]

Application in Signaling Pathway Analysis

Stable isotope labeling is exceptionally well-suited for studying dynamic cellular processes like signaling pathways. For instance, in a study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, SILAC can be used to compare the proteomes of cells before and after EGF stimulation. This allows for the quantification of changes in protein expression and post-translational modifications, such as phosphorylation, providing insights into the downstream effects of EGFR activation.

Conclusion

Stable isotope labeling in mass spectrometry offers a robust and versatile platform for quantitative proteomics and metabolomics. From the in vivo metabolic labeling of SILAC to the multiplexing capabilities of TMT and iTRAQ, these techniques provide researchers and drug developers with the tools to dissect complex biological systems with high precision. By carefully selecting the appropriate labeling strategy and adhering to rigorous experimental protocols, scientists can gain profound insights into cellular function, disease mechanisms, and the effects of therapeutic interventions, ultimately accelerating the pace of discovery and innovation.

References

- 1. metsol.com [metsol.com]

- 2. benchchem.com [benchchem.com]

- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 4. UWPR [proteomicsresource.washington.edu]

- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. youtube.com [youtube.com]

- 14. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]

- 15. A New Protocol of Analyzing Isotope Coded Affinity Tag Data from High Resolution LC-MS Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. masspec.scripps.edu [masspec.scripps.edu]

- 17. ICAT Technique in Proteomics | PPTX [slideshare.net]

- 18. Quantitative proteome analysis using isotope-coded affinity tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iTRAQ™ and TMT™ quantification [proteome-factory.com]

- 20. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 21. iTRAQ and TMT | Proteomics [medicine.yale.edu]

- 22. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]

- 23. Computational analysis of quantitative proteomics data using stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Sphingosylphosphorylcholine-d9 vs. Endogenous Sphingolipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, membrane structure, and regulation of various physiological and pathological processes. Among the vast array of sphingolipid species, Sphingosylphosphorylcholine (B14255) (SPC) has emerged as a significant lipid mediator. To accurately quantify endogenous levels of SPC and other sphingolipids in complex biological matrices, stable isotope-labeled internal standards are indispensable. Sphingosylphosphorylcholine-d9 (SPC-d9), a deuterated analog of SPC, is a widely used internal standard in mass spectrometry-based lipidomics. This technical guide provides an in-depth comparison of SPC-d9 and endogenous sphingolipids, focusing on their roles, metabolism, and the analytical methodologies used for their study.

This compound (SPC-d9): The Internal Standard

SPC-d9 is a synthetic, stable isotope-labeled version of Sphingosylphosphorylcholine. The deuterium (B1214612) atoms (d9) on the terminal methyl groups of the choline (B1196258) headgroup give it a mass shift of +9 Da compared to its endogenous counterpart. This mass difference allows for its clear distinction from the naturally occurring SPC in a mass spectrometer, while its chemical and physical properties are nearly identical. This similarity ensures that SPC-d9 behaves in the same manner as endogenous SPC during sample extraction, chromatographic separation, and ionization, thus correcting for any sample loss or matrix effects during analysis.

The use of deuterated standards is a gold standard in quantitative mass spectrometry. It is generally assumed that the kinetic isotope effect of deuterium labeling on the choline headgroup is negligible in the context of its use as an internal standard for quantification, as this part of the molecule is not directly involved in the enzymatic reactions that metabolize the sphingosine (B13886) backbone. Studies on the effects of deuteration on the physicochemical properties of lipids have shown that while there can be minor changes in phase transition temperatures and membrane packing, these are unlikely to significantly impact their behavior in the analytical workflows for which they are used as internal standards.

Endogenous Sphingolipids: A Complex Network

Endogenous sphingolipids are a diverse class of lipids with a sphingoid base backbone. The central molecule in sphingolipid metabolism is ceramide, which can be generated through the de novo synthesis pathway or the breakdown of more complex sphingolipids like sphingomyelin (B164518). Ceramide can then be metabolized to form other bioactive sphingolipids, including sphingosine, and subsequently sphingosine-1-phosphate (S1P), or built up into more complex glycosphingolipids.

Sphingosylphosphorylcholine (SPC) is a naturally occurring lysosphingolipid produced from the hydrolysis of sphingomyelin by the enzyme sphingomyelin deacylase. It is present in blood plasma and various tissues and is considered a bioactive lipid mediator with a wide range of cellular effects.

Metabolism and Signaling of Endogenous Sphingosylphosphorylcholine

Endogenous SPC is involved in a variety of signaling pathways that regulate cell proliferation, migration, apoptosis, and inflammation. It exerts its effects through both receptor-dependent and independent mechanisms.

Receptor-Mediated Signaling

SPC has been identified as a ligand for several G protein-coupled receptors (GPCRs), although some of the initial findings have been a subject of debate and retraction. The most consistently reported receptors for SPC include members of the S1P receptor family (with lower affinity than S1P) and other GPCRs like GPR3 and GPR12. Binding of SPC to these receptors can activate various downstream signaling cascades.

-

G Protein Coupling and Calcium Mobilization: Upon binding to its GPCRs, SPC can activate heterotrimeric G proteins, particularly of the Gαi and Gαq families. This can lead to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[1][2] This rise in intracellular calcium is a key event in many SPC-induced cellular responses.

-

MAPK/ERK Pathway: SPC is a known activator of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3][4] This signaling cascade plays a central role in cell proliferation, differentiation, and survival. Activation of this pathway by SPC is often mediated by G protein activation and can be dependent on intracellular calcium levels.

-

mTOR Signaling: Some studies have shown that SPC can also modulate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a crucial regulator of cell growth and metabolism.

References

- 1. Ca2+ signaling induced by sphingosylphosphorylcholine and sphingosine 1-phosphate via distinct mechanisms in rat glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of MEK-ERK pathway in sphingosylphosphorylcholine-induced cell death in human adipose tissue-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingosylphosphorylcholine-induced ERK activation inhibits melanin synthesis in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial sources and availability of Sphingosylphosphorylcholine-d9

An In-depth Resource for Scientists and Drug Development Professionals on the Commercial Sources, Availability, and Application of Deuterated Sphingosylphosphorylcholine (B14255)

Introduction

Sphingosylphosphorylcholine (SPC), also known as lyso-sphingomyelin, is a bioactive sphingolipid involved in a multitude of cellular processes, including cell proliferation, migration, and inflammation. Its deuterated isotopologue, Sphingosylphosphorylcholine-d9 (SPC-d9), serves as an indispensable internal standard for accurate quantification of endogenous SPC in biological samples by mass spectrometry. This technical guide provides a comprehensive overview of the commercial availability of SPC-d9, its key chemical and physical properties, and detailed protocols for its application in research, particularly in the field of lipidomics.

Commercial Availability and Product Specifications

This compound is available from several commercial suppliers. The following tables summarize the key product specifications from prominent vendors to facilitate selection for research and development purposes.

| Supplier | Product Name | Catalog Number | Purity | Form | Storage |

| Avanti Polar Lipids | Lyso-SM-d9 | 860685P | >99% | Powder | -20°C |

| Cayman Chemical | C16 Sphingomyelin-d9 (d18:1/16:0-d9) | 33572 | ≥98% | Solid | -20°C |

| MedChemExpress | This compound | HY-132187S | 99.0% | Solid | -20°C (powder); -80°C in solvent |

Table 1: Commercial Suppliers and General Product Specifications. This table provides a quick overview of the main suppliers and their general product information.

| Property | Avanti Polar Lipids (860685P) | Cayman Chemical (33572) | MedChemExpress (HY-132187S) |

| Molecular Formula | C23H40D9N2O5P | C39H70D9N2O6P | C23H40D9N2O5P |

| Formula Weight | 473.67 | 712.1 | 473.67 |

| CAS Number | 2315262-28-1 | 2415226-88-7 | 2315262-28-1 |

| Purity Specification | >99% | ≥98% deuterated forms (d1-d9) | 99.0% |

| Physical Form | Powder | Solid | Solid |

| Storage Temperature | -20°C | -20°C | -20°C (powder) |

| Solubility | Chloroform, Methanol, Ethanol | Ethanol: 10 mg/ml | Not specified |

Table 2: Detailed Chemical and Physical Properties. This table offers a more detailed comparison of the chemical and physical data for this compound from different suppliers.

Experimental Protocols: Quantification of Sphingosylphosphorylcholine using LC-MS/MS with this compound as an Internal Standard

The following protocol outlines a general procedure for the extraction and quantification of sphingosylphosphorylcholine from biological samples, such as plasma or cell lysates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.

Materials and Reagents

-

This compound (from a commercial supplier)

-

Biological sample (e.g., plasma, cell pellet)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Sample Preparation: Lipid Extraction

-

Sample Aliquoting: Thaw the biological sample on ice. Aliquot a specific volume (e.g., 50 µL of plasma) or a known number of cells into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to each sample. The amount of internal standard should be optimized based on the expected concentration of the endogenous analyte.

-

Protein Precipitation and Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is to add 1 mL of the solvent mixture to 100 µL of aqueous sample.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add water to the mixture to induce phase separation. A typical ratio is to add 200 µL of water for every 1 mL of chloroform:methanol used.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Collection of Organic Layer: Carefully collect the lower organic layer, which contains the lipids, into a new microcentrifuge tube.

-

Drying: Evaporate the solvent from the organic layer under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for sphingolipid analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids. The gradient needs to be optimized for the specific column and analytes.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

Injection Volume: 5-10 µL of the reconstituted sample.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for sphingosylphosphorylcholine analysis.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous Sphingosylphosphorylcholine and the this compound internal standard.

-

Sphingosylphosphorylcholine (endogenous): The exact m/z will depend on the specific acyl chain length. For d18:1 SPC, a common transition is m/z 465.4 -> 184.1.

-

This compound (internal standard): The precursor ion will be shifted by +9 Da. For d18:1 SPC-d9, the transition would be m/z 474.4 -> 184.1.

-

-

Optimization: The collision energy and other MS parameters should be optimized for each transition to achieve maximum sensitivity.

-

Data Analysis

-

Peak Integration: Integrate the peak areas for both the endogenous Sphingosylphosphorylcholine and the this compound internal standard in the chromatograms.

-

Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard for each sample.

-

Quantification: Generate a standard curve using known concentrations of a non-deuterated Sphingosylphosphorylcholine standard spiked with the same amount of this compound as the samples. Plot the peak area ratio against the concentration of the standard. Determine the concentration of Sphingosylphosphorylcholine in the unknown samples by interpolating their peak area ratios on the standard curve.

Signaling Pathways and Experimental Workflows

Sphingosylphosphorylcholine exerts its biological effects through interactions with specific G-protein coupled receptors (GPCRs) and by modulating intracellular signaling cascades. The following diagrams illustrate a key signaling pathway and a typical experimental workflow for studying SPC.

Caption: SPC signaling through G-protein coupled receptors.

Caption: Experimental workflow for SPC quantification.

Conclusion

This compound is a critical tool for researchers in the field of lipidomics and drug development, enabling the precise and accurate quantification of its endogenous counterpart. This guide provides a foundational understanding of its commercial availability, key properties, and a standardized protocol for its use. The provided diagrams offer a visual representation of the relevant signaling pathways and a typical experimental workflow. For specific applications, it is recommended to consult the detailed technical data sheets from the suppliers and relevant scientific literature for protocol optimization.

Enzymatic Synthesis of Sphingosylphosphorylcholine and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of sphingosylphosphorylcholine (B14255) (SPC) and its analogs. It includes detailed experimental protocols, quantitative data on enzyme kinetics, and a review of the key signaling pathways involving this bioactive lipid. This document is intended to serve as a core resource for researchers in sphingolipid biochemistry, drug discovery, and related fields.

Introduction to Sphingosylphosphorylcholine (SPC)

Sphingosylphosphorylcholine, a lysosphingolipid, is a critical signaling molecule involved in a diverse range of cellular processes, including cell proliferation, migration, and inflammation. It is structurally composed of a sphingosine (B13886) backbone linked to a phosphocholine (B91661) headgroup. The enzymatic synthesis of SPC and its analogs is of significant interest for studying its physiological and pathological roles, as well as for the development of novel therapeutic agents.

Enzymatic Synthesis of Sphingosylphosphorylcholine

The primary enzyme responsible for the synthesis of SPC from sphingomyelin (B164518) is Sphingomyelin Deacylase (also known as Sphingolipid Ceramide N-deacylase or SCDase). This enzyme catalyzes the hydrolysis of the N-acyl linkage in sphingomyelin to yield SPC and a free fatty acid. Notably, this reaction is reversible, allowing for the synthesis of SPC and its N-acyl analogs.

Key Enzyme: Sphingomyelin Deacylase

-

Systematic Name: N-acyl-sphingosylphosphorylcholine amidohydrolase

-

EC Number: 3.5.1.109[1]

-

Reaction: N-acyl-sphingosylphosphorylcholine + H₂O ⇌ a fatty acid + sphingosylphosphorylcholine[1]

Quantitative Data for Enzymatic Synthesis

The following table summarizes the kinetic parameters for Sphingomyelin Deacylase activity. This data is crucial for optimizing reaction conditions and predicting product yields.

| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (nmol/mg/h) | Optimal pH | Reference |

| Rat Skin | Sphingomyelin | 110.5 | 14.1 | 5.0-6.0 | [2] |

| Rat Skin | Ceramide | 91.6 | 1.32 | 4.7 | [2] |

Experimental Protocols

General Enzymatic Synthesis of Sphingosylphosphorylcholine

This protocol is adapted from methods for the hydrolysis of sphingolipids by Sphingolipid Ceramide N-deacylase (SCDase), leveraging the enzyme's reversible activity for synthesis.

Materials:

-

Sphingomyelin (Substrate)

-

Sphingomyelin Deacylase (e.g., from Pseudomonas sp.)[3]

-

Reaction Buffer: 50 mM acetate (B1210297) buffer, pH 6.0, containing 1.6% Triton X-100[3]

-

Chloroform

-

Methanol

-

Thin-Layer Chromatography (TLC) plates (Silica Gel 60)[3]

-

Developing Solvent for TLC: e.g., chloroform/methanol/water (65:25:4, v/v/v)

-

Ninhydrin (B49086) spray reagent[4]

-

Orcinol (B57675) spray reagent[3]

Procedure:

-

Substrate Preparation: Dissolve sphingomyelin in the reaction buffer to the desired concentration (e.g., 10 nmol in 10 µL of 2x reaction buffer).[3]

-

Enzyme Reaction: Add Sphingomyelin Deacylase (e.g., 1 mU in 10 µL) to the substrate solution.[3]

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-16 hours), depending on the desired conversion.[2]

-

Reaction Termination: Stop the reaction by heating at 100°C for 5 minutes.[3]

-

Product Extraction: Extract the lipid products by adding a 2:1 (v/v) mixture of chloroform/methanol. Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Purification and Analysis by TLC:

-

Concentrate the extracted lipid solution under a stream of nitrogen.

-

Spot the concentrated extract onto a silica (B1680970) gel TLC plate.

-

Develop the TLC plate using an appropriate solvent system.

-